molecular formula C19H22ClNO4 B14126273 (4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

Cat. No.: B14126273
M. Wt: 363.8 g/mol
InChI Key: RGPDIGOSVORSAK-JVTXJRTPSA-N
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Description

The compound (4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride is a complex organic molecule with significant pharmacological properties. It is structurally related to naloxone, a well-known opioid antagonist used in the treatment of opioid overdose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride involves multiple steps, including the formation of the core benzofuroisoquinoline structure and subsequent functionalization. Key steps include:

    Formation of the core structure: This involves cyclization reactions to form the benzofuroisoquinoline core.

    Functionalization: Introduction of hydroxyl groups and the prop-2-enyl side chain through selective reactions.

    Hydrochloride formation: Conversion to the hydrochloride salt for improved stability and solubility.

Industrial Production Methods

Industrial production typically involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups or conversion to ketones.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various hydroxylated, ketone, and substituted derivatives of the parent compound .

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors in the brain. It acts as an antagonist, blocking the effects of opioid agonists and preventing their binding to the receptors. This leads to the rapid reversal of opioid effects, making it useful in the treatment of opioid overdose .

Comparison with Similar Compounds

Similar Compounds

    Naloxone: A well-known opioid antagonist with a similar structure.

    Naltrexone: Another opioid antagonist used for the treatment of opioid and alcohol dependence.

    Methylnaltrexone: A derivative of naltrexone used to treat opioid-induced constipation.

Uniqueness

The uniqueness of (4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride lies in its specific structural features and its potent opioid antagonistic properties. Its ability to rapidly reverse opioid effects makes it a valuable tool in emergency medicine .

Properties

Molecular Formula

C19H22ClNO4

Molecular Weight

363.8 g/mol

IUPAC Name

(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

InChI

InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14?,17?,18-,19+;/m0./s1

InChI Key

RGPDIGOSVORSAK-JVTXJRTPSA-N

Isomeric SMILES

C=CCN1CC[C@]23C4C(=O)CC[C@]2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl

Origin of Product

United States

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